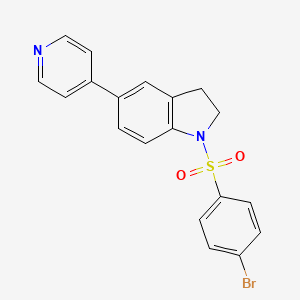

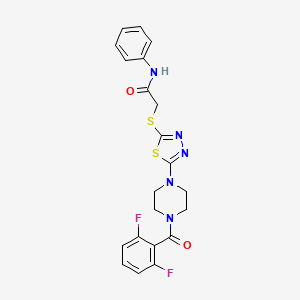

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

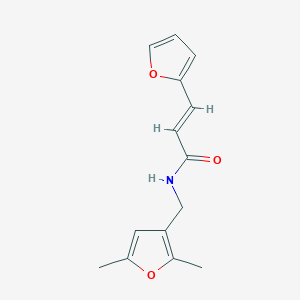

“1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound with the molecular formula C19H15BrN2O2S and a molecular weight of 415.31. It is a derivative of indole, a heterocyclic compound that is a key building block in organic synthesis .

Synthesis Analysis

The synthesis of indole derivatives like “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these compounds, is a key step in the synthesis of indole derivatives . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” includes a bromophenyl group, a sulfonyl group, a pyridinyl group, and an indoline group. The presence of these groups can influence the compound’s reactivity and its interactions with other molecules.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The specific reactions that “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” can undergo would depend on the conditions and the presence of suitable reactants.Aplicaciones Científicas De Investigación

Development as Pyruvate Dehydrogenase Kinase Inhibitors

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline derivatives have been explored for their role as liver-targeting pyruvate dehydrogenase kinase (PDK) inhibitors. These compounds are designed to target the ATP-binding pocket in PDKs, crucial enzymes that negatively regulate the activity of the pyruvate dehydrogenase complex (PDC), a key player in metabolic diseases. The synthesized inhibitors demonstrated promising potential as glucose-lowering therapeutics targeting the liver for obesity and type 2 diabetes treatment (Tso et al., 2017).

Potential in Cognitive Disorder Treatments

Compounds based on the 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline scaffold have been studied for their potential to treat cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to possess significant binding affinity and selectivity, indicating their potential as procognitive agents (Grychowska et al., 2016).

Anti-inflammatory and Ulceration Prevention in Colitis

Novel indoline derivatives, presumably related to 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, have shown significant efficacy in preventing inflammation and ulceration in colitis models. These findings indicate the therapeutic potential of these compounds in treating inflammatory bowel diseases (Shifrin et al., 2016).

Novel Applications in Drug Design

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline related compounds have been utilized as templates in the design of novel drugs, aiming at treating complex diseases through a polypharmacological approach. These studies underline the compound's versatility and potential in drug development (Canale et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHNVRVMJHRBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)

![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)